molecular formula C11H15Br B13192559 [2-(Bromomethyl)butyl]benzene

[2-(Bromomethyl)butyl]benzene

Cat. No.: B13192559
M. Wt: 227.14 g/mol
InChI Key: SXKWCZVEBAOKCN-UHFFFAOYSA-N
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Description

[2-(Bromomethyl)butyl]benzene (CAS 860519-33-1) is an alkyl benzyl bromide of value in organic synthesis. With the molecular formula C 11 H 15 Br and a molecular weight of 227.14 g/mol, this compound features a benzene ring substituted with a butyl chain that has a bromomethyl (-CH 2 Br) group at the benzylic position . The benzylic carbon in such structures is a site of unique reactivity; benzylic C-H bonds are weaker than typical alkyl C-H bonds, facilitating selective functionalization . The bromine atom at the benzylic site serves as a superior leaving group, enabling efficient nucleophilic substitution reactions (S N 1 and S N 2) . This makes the compound a versatile building block for constructing more complex molecules. Its primary research applications include use as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Researchers can employ it to introduce a functionalized benzyl moiety or to create new carbon-carbon bonds in multi-step synthetic pathways. The product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15Br

Molecular Weight

227.14 g/mol

IUPAC Name

2-(bromomethyl)butylbenzene

InChI

InChI=1S/C11H15Br/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3

InChI Key

SXKWCZVEBAOKCN-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1)CBr

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to [2-(Bromomethyl)butyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 860519-33-1 Molecular Formula: C₁₁H₁₅Br Molecular Weight: 227.14 g/mol

Introduction

[2-(Bromomethyl)butyl]benzene, also known as 1-bromo-2-phenylpentane, is a substituted aromatic hydrocarbon. While specific research on this compound is limited, its structure as a benzylic bromide suggests its utility as a reactive intermediate in organic synthesis. Benzylic halides are a class of compounds known for their enhanced reactivity in nucleophilic substitution and elimination reactions due to the stabilization of the carbocation or radical intermediate by the adjacent benzene ring.[1][2] This guide aims to provide a comprehensive overview of the predicted properties, synthesis, and reactivity of this compound, drawing upon established chemical principles and data from analogous compounds to offer valuable insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationJustification/Comparison
Physical State Colorless to pale yellow liquidSimilar alkylbenzenes and alkyl bromides are typically liquids at room temperature.
Boiling Point Estimated to be in the range of 230-250 °CBased on the boiling point of analogous C11 aromatic compounds. For instance, 1-phenyl-2-pentanol has a boiling point of 247 °C.[3]
Density Estimated to be around 1.1 - 1.2 g/mLThe presence of a bromine atom increases the density compared to the corresponding hydrocarbon (2-phenylpentane).[4]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., diethyl ether, dichloromethane, toluene)The nonpolar benzene ring and alkyl chain dominate the molecule's properties, making it hydrophobic.
LogP (Octanol/Water Partition Coefficient) Estimated to be > 4The significant hydrocarbon character suggests high lipophilicity.

Proposed Synthesis

A plausible and efficient synthesis of this compound would involve the bromination of the corresponding alcohol, 2-phenylpentan-1-ol. This precursor can be synthesized through a Grignard reaction.

Synthetic Scheme

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Bromination Phenylacetaldehyde Phenylacetaldehyde Reaction1 + Phenylacetaldehyde->Reaction1 Propylmagnesium_bromide Propylmagnesium bromide Propylmagnesium_bromide->Reaction1 Diethyl_ether Diethyl Ether (solvent) Diethyl_ether->Reaction1 H3O_workup H₃O⁺ workup 2_Phenylpentan_1_ol 2-Phenylpentan-1-ol 2_Phenylpentan_1_ol_2 2-Phenylpentan-1-ol Intermediate Intermediate Reaction1->Intermediate Intermediate->2_Phenylpentan_1_ol H₃O⁺ workup Reaction2 + 2_Phenylpentan_1_ol_2->Reaction2 PBr3 PBr₃ or HBr PBr3->Reaction2 Target_Compound This compound Reaction2->Target_Compound G cluster_sn1 Sₙ1 Pathway Start This compound Product Substituted Product Start->Product Sₙ2 Pathway Carbocation Benzylic Carbocation Intermediate (Sₙ1) Start->Carbocation - Br⁻ Nucleophile Nucleophile (Nu⁻) Product_SN1 Substituted Product Carbocation->Product_SN1 + Nu⁻

Caption: General nucleophilic substitution pathways for this compound.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an alkene. [5]

Formation of Organometallic Reagents

Reaction with magnesium metal in anhydrous ether would likely lead to the formation of the corresponding Grignard reagent, which can then be used in a variety of carbon-carbon bond-forming reactions.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the care appropriate for alkyl bromides. [6]

  • General Hazards: Alkyl bromides can be irritants to the skin, eyes, and respiratory tract. [6]Some are considered to be harmful if swallowed. * Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves (e.g., nitrile) and safety goggles or a face shield. [6] * Work in a well-ventilated fume hood to avoid inhalation of vapors. [7]* Handling:

    • Avoid contact with skin and eyes.

    • Keep away from heat, sparks, and open flames. [8] * Store in a tightly sealed container in a cool, dry place.

  • In Case of Exposure:

    • Skin contact: Immediately wash the affected area with soap and water.

    • Eye contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air.

    • Ingestion: Seek immediate medical attention.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate, primarily due to the reactivity of its benzylic bromide functionality. Although direct experimental data is scarce, its properties and reactivity can be reliably predicted based on well-established principles of organic chemistry and comparison with analogous structures. This guide provides a foundational understanding for researchers and scientists interested in utilizing this compound in their synthetic endeavors, while also emphasizing the necessary safety precautions for its handling. Further experimental investigation is warranted to fully characterize this potentially valuable chemical building block.

References

  • (Reference for general inform
  • (Reference for synthesis of analogous compounds, if found)
  • PubChem. (n.d.). 1-Phenyl-2-pentanol. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Filo. (2024, October 27). Reaction of 2 phenyl 1-bromo cyclopentane on reaction with alcoholic KOH ... Retrieved from [Link]

  • (Reference for a specific reaction type, if found)
  • (Reference for a specific reaction type, if found)
  • (Reference for a specific reaction type, if found)
  • PubChem. (n.d.). 2-Phenylpentan-1-ol. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Master Organic Chemistry. (2018, June 13). Reactions on the "Benzylic" Carbon: Bromination And Oxidation. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenylpentane. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Lanxess. (n.d.). Alkyl Bromides. Retrieved from [Link]

  • YouTube. (2023, September 8). Synthesis of 2 bromo 2 phenylpropane. Dr. Tania CS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Characteristics And Features Of The Expert Research On α-Bromovalerophenone (2-bromo-1- phenylpentan-1-one). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromine. Retrieved from [Link]

  • ResearchGate. (2025, August 6). 1H and 13C NMR study of 2-substituted phenyl methyl sulphides. Retrieved from [Link]

  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]

  • Sdfine. (n.d.). allyl bromide. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, (bromomethyl)- (CAS 100-39-0). Retrieved from [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023, May 5). Chlorination of 2-phenylbutane. Retrieved from [Link]

  • PubChem. (n.d.). (r)-2-Bromo-5-phenylpentane. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-(bromomethyl)-2-methyl- (CAS 89-92-9). Retrieved from [Link]

Sources

Technical Guide: Solubility Profile and Solvent Compatibility of [2-(Bromomethyl)butyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility thermodynamics, solvent compatibility, and stability profile of [2-(Bromomethyl)butyl]benzene . Designed for process chemists and pharmaceutical researchers, this document moves beyond binary "soluble/insoluble" classifications to explore the mechanistic interactions between solute and solvent.

Given the structural characteristics of this compound—specifically its lipophilic aromatic core coupled with a reactive primary alkyl bromide—this guide emphasizes not only dissolution capacity but also solytic stability . Improper solvent selection for this intermediate can lead to inadvertent nucleophilic substitution (solvolysis), compromising yield and purity in downstream synthesis.

Physicochemical Profile & Structural Analysis[1]

To predict solubility behavior accurately, we must first deconstruct the molecular architecture of the solute.

  • Chemical Structure: Ph-CH₂-CH(CH₂Br)-CH₂-CH₃

  • Functional Classification: Primary Alkyl Bromide / Aromatic Hydrocarbon.

  • Predicted LogP (Octanol-Water Partition Coefficient): ~3.8 – 4.2 (Highly Lipophilic).

  • Physical State: Liquid at standard temperature and pressure (STP).

Structural Implications for Solubility[1][2]
  • The Phenyl Ring (π-system): Provides strong affinity for aromatic solvents (Toluene, Benzene) via

    
     stacking interactions.
    
  • The Alkyl Chain (Butyl backbone): Enhances solubility in non-polar aliphatic solvents (Hexanes, Heptane) through London Dispersion Forces.

  • The Bromomethyl Group (-CH₂Br): Introduces a dipole moment. While the C-Br bond is polar, it is not sufficiently polar to render the molecule water-soluble. However, it makes the molecule highly soluble in moderately polar aprotic solvents (DCM, THF).

Solubility Thermodynamics & Solvent Selection

The solubility of this compound is governed by the principle of Hansen Solubility Parameters (HSP) , which breaks down cohesive energy into Dispersion (


), Polarity (

), and Hydrogen Bonding (

).
  • Target Solute Profile: High

    
     (Dispersion), Low-Medium 
    
    
    
    (Polarity), Low
    
    
    (H-Bonding).
Solvent Compatibility Matrix

The following table categorizes solvents based on dissolution capacity and chemical inertness.

Solvent ClassRepresentative SolventsSolubility RatingStability RiskTechnical Notes
Halogenated Dichloromethane (DCM), ChloroformExcellent LowIdeal for extraction and transport. High solvation energy for alkyl halides.
Aromatic Toluene, Xylene, BenzeneExcellent LowPreferred for scale-up due to high boiling points and

affinity.
Ethers THF, MTBE, Diethyl EtherGood to Excellent LowGood general solvents. THF requires stabilization (BHT) to prevent peroxides.
Esters Ethyl Acetate, Isopropyl AcetateGood LowExcellent "green" alternatives to chlorinated solvents.
Alkanes Hexane, Heptane, CyclohexaneModerate to Good LowSolubility may decrease at low temperatures (

C). Good for crystallization anti-solvent.
Polar Aprotic DMSO, DMF, AcetonitrileHigh High Warning: These solvents enhance nucleophilicity. Risk of

reactions if nucleophiles are present.[1][2]
Polar Protic Methanol, Ethanol, IsopropanolModerate Medium Warning: Risk of solvolysis (alcoholysis) upon heating or prolonged storage.
Aqueous Water, BrineNegligible N/AImmiscible. Used only for biphasic washing steps.

Solvent-Dependent Reactivity: The "Trap"

For researchers working with this compound, solubility is not the only variable. The reactivity of the primary bromide is heavily influenced by the solvent environment.

The Solvolysis Risk

Primary alkyl halides are susceptible to nucleophilic attack.[3][1][4]

  • In Protic Solvents (MeOH/EtOH): Although the molecule dissolves, the solvent itself can act as a nucleophile, slowly converting the bromide to an ether (e.g., Methyl ether derivative) via an

    
     mechanism, especially at elevated temperatures.
    
  • In Polar Aprotic Solvents (DMSO/DMF): These solvents solvate cations well but leave anions "naked" and highly reactive.[2] If any impurities (like trace hydroxide or cyanide) are present, rapid substitution will occur.

Visualization: Solubility & Stability Decision Tree

SolventLogic Start Select Solvent for This compound IsReaction Is this for a Reaction or Storage/Extraction? Start->IsReaction Reaction Reaction Medium IsReaction->Reaction Reaction Storage Storage / Extraction IsReaction->Storage Storage Nucleophile Is a Nucleophile Present? Reaction->Nucleophile DCM Rec: DCM / Toluene (Inert, High Solubility) Storage->DCM Ethers Rec: THF / MTBE (Good Solubility) Storage->Ethers Temp Temperature > 40°C? Nucleophile->Temp No PolarAprotic Caution: DMSO / DMF (Accelerates SN2) Nucleophile->PolarAprotic Yes (Enhance Rate) Temp->DCM No Protic Avoid: MeOH / EtOH (Risk of Solvolysis) Temp->Protic Yes

Figure 1: Decision matrix for solvent selection balancing solubility against chemical stability.

Experimental Protocol: Determination of Solubility (OECD 105)[1][6][7]

When precise solubility data is required (e.g., for regulatory filing or crystallization design), the Shake Flask Method (based on OECD Guideline 105) is the industry standard.

Methodology

Objective: Determine the saturation concentration (


) of this compound in a target solvent at 20°C.

Prerequisites:

  • Analytical Method: HPLC-UV (detecting the phenyl chromophore at 254 nm) or GC-FID.

  • Materials: 0.45 µm PTFE Syringe Filters (compatible with organic solvents).

Step-by-Step Workflow:

  • Preparation:

    • Add an excess of this compound (~500 mg) to 10 mL of the target solvent in a glass-stoppered flask.

    • Ensure a visible undissolved phase (droplets or emulsion) persists.

  • Equilibration:

    • Agitate the flask at 30°C (higher than test temp) for 24 hours to ensure saturation.

    • Transfer the flask to a water bath at 20°C and allow to equilibrate for another 24 hours.

  • Sampling:

    • Allow phases to separate.

    • Extract a sample of the supernatant.

    • CRITICAL: Filter immediately using a pre-conditioned PTFE filter to remove micro-droplets of undissolved oil.

  • Quantification:

    • Dilute the filtrate with mobile phase (e.g., Acetonitrile).

    • Inject into HPLC/GC.

    • Calculate concentration using a 5-point calibration curve.

Visualization: Experimental Workflow

Workflow Step1 1. Supersaturation (Add Excess Solute) Step2 2. Agitation (24h @ 30°C) Step1->Step2 Step3 3. Equilibration (24h @ 20°C) Step2->Step3 Step4 4. Phase Separation & Filtration (PTFE) Step3->Step4 Step5 5. HPLC/GC Analysis Step4->Step5

Figure 2: Sequential workflow for determining saturation solubility using the Shake Flask method.

References

  • OECD Guidelines for the Testing of Chemicals. (1995).[5] Test No. 105: Water Solubility. Organization for Economic Cooperation and Development.[6] [Link]

  • PubChem Database. (n.d.). Compound Summary for Benzyl Bromide Derivatives. National Center for Biotechnology Information. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for alkyl halide reactivity).

Sources

Difference between [2-(Bromomethyl)butyl]benzene and (5-bromopentyl)benzene

Structural Isomerism in Phenyl-Alkyl Bromides: A Comparative Analysis of Linear vs. -Branched Architectures

Executive Summary

In the optimization of small molecule therapeutics—particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and hydrophobic linkers—the distinction between linear and branched alkyl chains is a critical determinant of pharmacokinetic (PK) profiles.[1]

This guide provides a technical comparison between two constitutional isomers: (5-bromopentyl)benzene (Linear) and [2-(bromomethyl)butyl]benzene (Branched). While they share the molecular formula

Feature(5-Bromopentyl)benzeneThis compound
CAS Number 14469-83-1860519-33-1
Topology Linear (

-alkyl)

-Branched
Chirality AchiralChiral (Racemic or Enantiopure)
Primary Utility Flexible Linker, Friedel-Crafts ElectrophileMetabolic Blocker, Conformational Constraint
Metabolic Liability High (Susceptible to

-oxidation)
Low (Steric shielding of oxidation sites)

Structural & Stereochemical Divergence

The fundamental difference lies in the connectivity of the pentyl chain.

  • Molecule A (Linear): A phenyl ring attached to a linear 5-carbon chain terminated by a bromine. It possesses high conformational flexibility (rotational freedom) and lacks stereocenters.

  • Molecule B (Branched): A phenyl ring attached to a butyl chain, where the

    
     position carries a bromomethyl group. This creates a chiral center at the branching point, introducing stereochemical complexity (
    
    
    enantiomers).
Visualization of Isomeric Architecture

IsomerComparisoncluster_0Linear: (5-Bromopentyl)benzenecluster_1Branched: this compoundLinearPh — CH2 — CH2 — CH2 — CH2 — CH2 — Br(Achiral, Flexible)Branched          CH2 — CH3          |Ph — CH2 — CH* — CH2 — Br(Chiral Center @ C2)Linear->BranchedConstitutional Isomers(C11H15Br)

Figure 1: Connectivity comparison highlighting the chiral center (CH*) in the branched isomer.

Synthetic Access & Methodology

The synthesis of the linear isomer is straightforward, often achievable in one step from commercially available precursors. The branched isomer requires a multi-step construction of the carbon skeleton, typically via malonate synthesis, to establish the quaternary carbon framework before functionalization.

Route A: Linear Isomer Synthesis

The most robust route involves the bromination of 5-phenyl-1-pentanol. This can be achieved using the Appel reaction or Phosphorus Tribromide (

  • Precursor: 5-phenyl-1-pentanol (Commercially available).

  • Reagent:

    
     (0.33 eq) or 
    
    
    .
  • Mechanism:

    
     displacement of the activated alcohol.
    
Route B: Branched Isomer Construction (Retrosynthesis)

The branched isomer is rarely available off-the-shelf and typically requires de novo synthesis. The strategy relies on alkylating a malonate ester to build the branched skeleton, followed by reduction and bromination.

  • Alkylation 1: Diethyl malonate + Benzyl chloride

    
     Diethyl benzylmalonate.
    
  • Alkylation 2: Diethyl benzylmalonate + Ethyl bromide

    
     Diethyl benzyl(ethyl)malonate.
    
  • Decarboxylation: Hydrolysis

    
     Decarboxylation 
    
    
    2-benzylbutanoic acid.
  • Reduction:

    
     reduction 
    
    
    2-benzyl-1-butanol.
  • Bromination: Conversion to this compound.

SynthesisWorkflowMalonateDiethyl MalonateInter1Diethyl benzyl(ethyl)malonateMalonate->Inter11. NaH, BnCl2. NaH, EtBrAcid2-benzylbutanoic acidInter1->Acid1. KOH/H2O2. Heat (-CO2)AlcoholPrecursor Alcohol:2-benzyl-1-butanolAcid->AlcoholLiAlH4 (Reduction)FinalTarget:This compoundAlcohol->FinalPBr3 (Bromination)

Figure 2: Step-wise synthetic pathway for the branched isomer, highlighting the construction of the carbon skeleton.

Physicochemical & Kinetic Profiling

For researchers utilizing these molecules as linkers or intermediates, understanding the kinetic differences is paramount.

Nucleophilic Substitution ( ) Kinetics

Both molecules contain primary alkyl bromides. However, the steric environment of the


  • (5-Bromopentyl)benzene: The electrophilic carbon is unhindered.

    
     reactions with amines or thiolates proceed rapidly.
    
  • This compound: The

    
    -carbon is a methine (
    
    
    ) bonded to a benzyl and an ethyl group. This creates significant steric bulk (similar to isobutyl bromide but larger). Expect
    
    
    rates to be 10–50x slower
    than the linear analog. Higher temperatures or stronger nucleophiles may be required.
Metabolic Stability (The "Soft Spot" Effect)

In drug discovery, linear alkyl chains are often metabolic liabilities. Cytochrome P450 enzymes rapidly oxidize terminal (


  • Linear: Highly susceptible to oxidative metabolism, leading to rapid clearance.

  • Branched: The branching at the

    
    -position disrupts enzyme binding pockets and removes accessible hydrogens, significantly increasing metabolic half-life (
    
    
    ). This is a classic medicinal chemistry tactic known as "metabolic blocking."

Experimental Protocol: General Bromination

Applicable to the precursor alcohols of both isomers.

Objective: Convert the primary alcohol to the alkyl bromide using Phosphorus Tribromide (

Safety Note:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and an addition funnel. Flush with Nitrogen (

    
    ).
    
  • Solvation: Dissolve 10.0 mmol of the precursor alcohol (e.g., 5-phenyl-1-pentanol or 2-benzyl-1-butanol) in 20 mL of anhydrous Dichloromethane (DCM). Cool to 0°C in an ice bath.

  • Addition: Dilute

    
     (4.0 mmol, 0.4 eq) in 5 mL DCM. Add dropwise to the RBF over 15 minutes.
    
    • Expert Tip: Keep the temperature below 5°C to prevent elimination side reactions, especially for the branched isomer.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor via TLC (Hexanes/EtOAc 9:1). The alcohol spot should disappear; a less polar bromide spot will appear (

    
    ).
    
  • Quench: Cool back to 0°C. Slowly add saturated

    
     solution to quench excess 
    
    
    .
  • Workup: Separate phases. Extract the aqueous layer with DCM (2 x 15 mL). Combine organics, dry over

    
    , and concentrate under reduced pressure.
    
  • Purification:

    • Linear: Usually requires only a silica plug filtration.

    • Branched: May require flash column chromatography (100% Hexanes) to remove elimination byproducts (alkenes).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 285561, (5-Bromopentyl)benzene. Retrieved from [Link]

  • Testa, B., & Krämer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Metabolism and Their Mechanisms. Chemistry & Biodiversity.

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of the secondary alkyl bromide, 4-bromo-1-phenylhexane, represented by the SMILES string CCC(CBr)CC1=CC=CC=C1. As a Senior Application Scientist, my objective is to present not just a theoretical framework but a practical guide grounded in established principles of organic chemistry and extensive experience in the application of such molecules in research and development, particularly in the pharmaceutical sector. Due to the limited direct literature on this specific molecule, this guide synthesizes information from analogous compounds and well-established reaction mechanisms to provide a robust and predictive resource. We will delve into logical synthetic routes, explore the competitive landscape of its substitution and elimination reactions, and discuss its potential as a valuable scaffold in medicinal chemistry. Detailed, field-tested protocols for analogous transformations and in-depth spectroscopic analysis are provided to equip the reader with the necessary tools for the successful synthesis and characterization of this and similar chemical entities.

Introduction and Structural Elucidation

The molecule represented by the SMILES string CCC(CBr)CC1=CC=CC=C1 is systematically named 4-bromo-1-phenylhexane . This structure comprises a six-carbon aliphatic chain with a phenyl group at the 1-position and a bromine atom at the 4-position, rendering it a chiral secondary alkyl bromide.

The phenylhexane scaffold is a recurring motif in pharmacologically active compounds, valued for its lipophilic character which can facilitate membrane permeability. The introduction of a bromine atom provides a versatile chemical handle for a variety of subsequent chemical transformations, making 4-bromo-1-phenylhexane a potentially valuable building block in the synthesis of more complex molecules. The phenyl ring itself is a prevalent feature in a vast number of FDA-approved drugs, often serving as a key pharmacophoric element or a scaffold for orienting other functional groups.

This guide will provide a detailed exploration of this molecule, from its synthesis to its potential applications, with a focus on the practical considerations that are paramount in a laboratory setting.

Physicochemical and Spectroscopic Properties (Predicted)

Given the scarcity of experimental data for 4-bromo-1-phenylhexane, the following properties are predicted based on data from analogous compounds such as 1-phenylhexane and various bromoalkanes.

PropertyPredicted Value/InformationJustification and Authoritative Context
IUPAC Name 4-Bromo-1-phenylhexaneBased on standard nomenclature rules.
SMILES CCC(CBr)CC1=CC=CC=C1Direct representation of the chemical structure.
Molecular Formula C12H17BrDerived from the chemical structure.
Molecular Weight 241.17 g/mol Calculated from the atomic weights of the constituent elements.
Boiling Point ~270-280 °C (at 760 mmHg)Extrapolated from the boiling point of 1-phenylhexane (~205 °C) with an increase due to the heavier bromine atom.
Density ~1.1-1.2 g/cm3Alkyl bromides are generally denser than their corresponding alkanes.
Solubility Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents).The long alkyl chain and phenyl group confer significant nonpolar character.
Predicted Spectroscopic Data

Spectroscopic analysis is critical for the unambiguous identification and characterization of a synthesized compound. Below are the predicted key features in the 1H NMR, 13C NMR, Mass Spectrometry, and IR spectra of 4-bromo-1-phenylhexane.

The 1H NMR spectrum is expected to be complex due to the presence of diastereotopic protons. Key predicted chemical shifts (in CDCl3) are:

  • ~7.1-7.3 ppm (m, 5H): Aromatic protons of the phenyl group.

  • ~3.9-4.2 ppm (m, 1H): The methine proton on the carbon bearing the bromine atom (C4). This proton is deshielded by the electronegative bromine.

  • ~2.6 ppm (t, 2H): The benzylic protons on C1, appearing as a triplet due to coupling with the adjacent methylene group.

  • ~1.2-2.0 ppm (m, 8H): A complex multiplet region for the remaining methylene protons on C2, C3, and C5.

  • ~0.9 ppm (t, 3H): The terminal methyl protons on C6, appearing as a triplet.

The 13C NMR spectrum will provide information on the carbon framework:

  • ~142 ppm: The quaternary aromatic carbon attached to the alkyl chain.

  • ~128.5 ppm (2C) and ~128.3 ppm (2C): The ortho and meta carbons of the phenyl ring.

  • ~125.7 ppm: The para carbon of the phenyl ring.

  • ~55-60 ppm: The carbon atom attached to the bromine (C4).

  • ~30-40 ppm: The remaining methylene and methine carbons of the hexane chain.

  • ~14 ppm: The terminal methyl carbon (C6).

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity ([M]+ and [M+2]+) due to the natural abundance of 79Br and 81Br isotopes.[1]

  • [M]+ and [M+2]+: Expected at m/z 240 and 242.

  • Key Fragmentation Patterns:

    • Loss of Br• (m/z [M-79] and [M-81]) leading to a peak at m/z 161.

    • Benzylic cleavage, resulting in a prominent peak at m/z 91 (the tropylium ion).

    • Alpha-cleavage around the bromine atom.

The IR spectrum will show characteristic absorptions for the functional groups present:

  • ~3030 cm-1: Aromatic C-H stretching.

  • ~2850-2960 cm-1: Aliphatic C-H stretching.

  • ~1600 and ~1495 cm-1: Aromatic C=C stretching.

  • ~690-770 cm-1: Monosubstituted benzene ring bending.

  • ~500-600 cm-1: C-Br stretching.[2]

Synthesis of 4-Bromo-1-phenylhexane

There are two primary logical and field-proven retrosynthetic approaches to 4-bromo-1-phenylhexane.

Retrosynthetic Analysis

G target 4-Bromo-1-phenylhexane sub1 4-Phenyl-2-hexanol target->sub1 C-Br bond formation sub2 1-Phenylhexane target->sub2 C-H bromination reagent1 HBr or PBr3 sub1->reagent1 reagent2 NBS, light/initiator sub2->reagent2

Caption: Retrosynthetic analysis of 4-bromo-1-phenylhexane.

Approach A: Nucleophilic Substitution of an Alcohol. This is often the most reliable and selective method. It involves the synthesis of the precursor alcohol, 4-phenyl-2-hexanol, followed by its conversion to the corresponding alkyl bromide.

Approach B: Free-Radical Bromination. This approach involves the direct bromination of 1-phenylhexane. While potentially more direct, it is likely to be less selective, yielding a mixture of brominated isomers.

Detailed Experimental Protocol (Analogous Synthesis)

The following is a detailed, step-by-step protocol for the synthesis of a secondary alkyl bromide from a corresponding alcohol, a method directly applicable to the synthesis of 4-bromo-1-phenylhexane from 4-phenyl-2-hexanol. This protocol is adapted from established procedures for the conversion of secondary alcohols to alkyl bromides.

Synthesis of a Secondary Bromoalkane from a Secondary Alcohol using Phosphorus Tribromide (PBr3)

Materials:

  • Secondary alcohol (e.g., 4-phenyl-2-hexanol) (1.0 eq)

  • Phosphorus tribromide (PBr3) (0.4 eq)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and drying tube

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol (1.0 eq) in anhydrous diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Addition of PBr3: Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution. The addition should be slow to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully pour the reaction mixture over ice. Transfer the mixture to a separatory funnel and wash with cold water, followed by saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Self-Validation: The success of this protocol is validated at each step. The disappearance of the starting alcohol and the appearance of a new, less polar spot on the TLC indicates the progress of the reaction. The neutralization step is confirmed by the cessation of gas evolution upon addition of the bicarbonate solution. Final product purity is confirmed by spectroscopic analysis (NMR, GC-MS).

Reactivity and Mechanistic Considerations

4-Bromo-1-phenylhexane is a secondary alkyl bromide, and as such, its reactivity is dominated by nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. The choice of reaction conditions (nucleophile/base, solvent, temperature) will determine the major reaction pathway.

Nucleophilic Substitution vs. Elimination

The competition between substitution and elimination is a key consideration when using secondary alkyl halides.

  • Strong, non-bulky nucleophiles/bases (e.g., NaOH, CH3O-) will favor a mixture of SN2 and E2 products.

  • Strong, bulky bases (e.g., t-BuOK) will strongly favor the E2 pathway.

  • Weak nucleophiles/bases in polar protic solvents (e.g., H2O, EtOH) will favor a mixture of SN1 and E1 products.

G cluster_sn2 SN2 cluster_e2 E2 cluster_sn1_e1 SN1 / E1 start 4-Bromo-1-phenylhexane sn2_product Substitution Product (Inversion of Stereochemistry) start->sn2_product Backside attack e2_product Elimination Product (Alkene) start->e2_product Concerted carbocation Carbocation Intermediate start->carbocation Loss of Br- sn2_reagent Strong, non-bulky nucleophile sn2_reagent->sn2_product e2_reagent Strong, bulky base e2_reagent->e2_product sn1_product Substitution Product (Racemic mixture) carbocation->sn1_product Nucleophilic attack e1_product Elimination Product (Alkene) carbocation->e1_product Deprotonation sn1e1_reagent Weak nucleophile/ base in polar protic solvent sn1e1_reagent->carbocation

Caption: Competing reaction pathways for 4-bromo-1-phenylhexane.

Example Protocol: SN2 Reaction with Azide

This protocol demonstrates a typical SN2 reaction, which is useful for introducing a nitrogen-containing functional group.

Materials:

  • 4-Bromo-1-phenylhexane (1.0 eq)

  • Sodium azide (NaN3) (1.5 eq)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Round-bottom flask with a stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-1-phenylhexane (1.0 eq) in DMF. Add sodium azide (1.5 eq).

  • Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether. Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with water (3x) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting 4-azido-1-phenylhexane can be purified by column chromatography.

Trustworthiness: The use of a polar aprotic solvent (DMF) favors the SN2 mechanism. The progress is easily monitored, and the workup procedure is designed to effectively remove the DMF and excess azide. The final product can be characterized to confirm the successful substitution.

Applications in Drug Development and Research

The phenylhexane scaffold is present in a number of biologically active molecules. The bromo-functionalized version of this scaffold serves as a key intermediate for the synthesis of libraries of compounds for drug discovery screening.

The Phenyl Group as a Bioisostere

The phenyl group is a common structural motif in medicinal chemistry. However, it can sometimes lead to poor metabolic stability or undesirable physicochemical properties. In such cases, bioisosteric replacement is a common strategy. Understanding the properties of the phenylhexane scaffold allows medicinal chemists to make informed decisions about retaining or replacing this group in lead optimization.

A Versatile Synthetic Intermediate

The bromine atom in 4-bromo-1-phenylhexane can be displaced by a wide variety of nucleophiles to introduce new functional groups, including:

  • Amines: via reaction with ammonia or primary/secondary amines.

  • Ethers: via the Williamson ether synthesis with alkoxides.[3]

  • Thiols and Thioethers: via reaction with thiols or thiolates.

  • Nitriles: which can be further hydrolyzed to carboxylic acids or reduced to amines.

This versatility allows for the rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies.

Conclusion

4-Bromo-1-phenylhexane, while not a widely studied compound in its own right, represents a class of molecules—secondary bromo-phenylalkanes—that are of significant interest in organic synthesis and medicinal chemistry. This guide has provided a comprehensive, experience-driven overview of its predicted properties, logical synthetic routes, and expected reactivity. The detailed protocols for analogous reactions are intended to serve as a practical starting point for researchers. By understanding the fundamental principles that govern the synthesis and reactivity of this molecule, scientists and drug development professionals can effectively utilize it and similar structures in their research endeavors.

References

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859. [Link]

  • Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry, 64(19), 14046–14128. [Link]

  • Ashenhurst, J. (2025). Comparing The SN1 vs SN2 Reactions. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2025). E1 vs E2: Comparing the E1 and E2 Reactions. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Journal of Visualized Experiments. [Link]

  • OpenStax. (2023). 12.7 Interpreting Infrared Spectra. Organic Chemistry. [Link]

  • Ashenhurst, J. (2019). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). Master Organic Chemistry. [Link]

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Methodological & Application

Application Note: Navigating Nucleophilic Substitution on β-Branched Alkyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary for the Synthetic Chemist

Nucleophilic substitution at a primary carbon is a cornerstone of organic synthesis. However, the introduction of branching at the β-carbon dramatically alters reactivity, presenting a formidable challenge. Substrates like neopentyl bromide are notoriously inert to classical Sₙ2 conditions due to profound steric hindrance, which shields the electrophilic α-carbon from nucleophilic attack.[1][2][3] Concurrently, the conditions often required to force a substitution reaction can instead favor a competing E2 elimination pathway, especially with nucleophiles that are also strong bases.[4][5][6] This guide provides an in-depth analysis of the mechanistic challenges and presents robust, field-proven protocols that leverage modern catalytic strategies to overcome these hurdles, enabling efficient access to sterically encumbered molecular architectures.

The Core Challenge: Steric Hindrance and Competing Pathways

The sluggishness of β-branched primary alkyl bromides in Sₙ2 reactions is a classic problem of sterics. The Sₙ2 mechanism requires a specific geometry for the transition state: a "backside attack" where the nucleophile approaches the electrophilic carbon at an angle of 180° to the leaving group.[7] Bulky substituents on the adjacent β-carbon act as a physical barrier, preventing the nucleophile from achieving this optimal trajectory.[7][8]

Furthermore, many strong nucleophiles (e.g., alkoxides, amides) are also strong bases. When backside attack for substitution is hindered, these reagents are more likely to abstract a proton from the β-carbon, leading to the E2 (elimination, bimolecular) product, an alkene.[9][10][11]

Fig 1. Competing Sₙ2 and E2 Pathways for a β-Branched Bromide

Traditional methods often yield disappointing results. The Finkelstein reaction, a classic Sₙ2 process for converting alkyl bromides to iodides using sodium iodide in acetone, is significantly retarded with neopentyl-type substrates.[12][13] The reaction's success hinges on Le Châtelier's principle, where the precipitation of NaBr drives the equilibrium forward; however, the high activation energy due to steric clash means the reaction often fails to proceed at a practical rate.[12][14]

Modern Strategies and Detailed Protocols

To address these challenges, chemists have developed innovative strategies that bypass the geometric constraints of the traditional Sₙ2 transition state. We will focus on two powerful, mechanistically distinct approaches: Lewis acid catalysis and photoredox-mediated radical pathways.

Strategy 1: Lewis Acid-Catalyzed Substitution

Causality & Expertise: A Lewis acid can coordinate to the bromine atom of the alkyl bromide. This coordination polarizes the C-Br bond, making the bromine a much better leaving group and increasing the electrophilicity of the α-carbon.[15][16] This activation can lower the activation energy for substitution, allowing the reaction to proceed under conditions where it would otherwise be dormant. This approach doesn't eliminate steric hindrance but rather makes the substrate so reactive that substitution can occur despite the unfavorable geometry.

Lewis_Acid_Workflow Fig 2. Workflow for Lewis Acid-Catalyzed Substitution arrow arrow sub β-Branched Alkyl Bromide (R-Br) mix Combine Reactants Under Inert Atmosphere sub->mix la Lewis Acid (LA) e.g., AlCl₃, ZnCl₂ la->mix nuc Nucleophile (Nu:⁻) nuc->mix solvent Inert Solvent (e.g., CH₂Cl₂) solvent->mix activated Formation of Activated Complex [R-Br--LA] mix->activated Coordination attack Nucleophilic Attack on Activated Complex activated->attack product Substitution Product (R-Nu) attack->product Displacement workup Aqueous Workup & Purification product->workup

Fig 2. Workflow for Lewis Acid-Catalyzed Substitution

Protocol 1: Lewis Acid-Promoted Cyanation of 1-bromo-2,2-dimethylpropane

This protocol is adapted from methodologies employing Lewis acids to activate stubborn electrophiles.

  • Objective: To synthesize 3,3-dimethylbutanenitrile from 1-bromo-2,2-dimethylpropane.

  • Reagents:

    • 1-bromo-2,2-dimethylpropane (Neopentyl bromide)

    • Trimethylsilyl cyanide (TMSCN)

    • Aluminum chloride (AlCl₃) or Tin(IV) chloride (SnCl₄)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous DCM (50 mL).

    • Lewis Acid Addition: Cool the flask to 0 °C in an ice bath. Carefully add aluminum chloride (1.2 eq.) in portions. Scientist's Note: The addition of Lewis acids can be exothermic. Maintaining a low temperature is crucial to prevent side reactions.

    • Substrate Addition: Once the Lewis acid is fully dissolved or suspended, add 1-bromo-2,2-dimethylpropane (1.0 eq.) dropwise via syringe.

    • Nucleophile Addition: Add trimethylsilyl cyanide (1.5 eq.) dropwise over 15 minutes. TMSCN is used as a safer and more soluble cyanide source than alkali metal cyanides.

    • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Workup: Carefully quench the reaction by slowly adding it to a cooled (0 °C) aqueous solution of saturated sodium bicarbonate (50 mL). Pro-Tip: Quenching must be done slowly and at low temperature to manage the exothermic decomposition of the Lewis acid complex.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

    • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation or column chromatography on silica gel to yield the desired nitrile.

Strategy 2: Metallaphotoredox Catalysis

Causality & Expertise: This cutting-edge strategy circumvents the steric problem entirely by invoking a radical mechanism.[17] A photocatalyst, upon excitation by visible light, reduces the alkyl bromide to an alkyl radical via single-electron transfer (SET).[18] This radical is planar at the radical center and is no longer subject to the geometric constraints of backside attack. It can then be trapped by a nucleophile, often mediated by a second catalyst (e.g., Nickel), to form the desired product.[19][20] This dual catalytic system allows for the formation of C-C and C-heteroatom bonds at sterically congested centers under remarkably mild conditions.

Fig 3. General Catalytic Cycle for Metallaphotoredox Substitution

Protocol 2: Photoredox-Mediated Phosphinylation of an Alkyl Bromide

This protocol is based on a recently developed radical approach to nucleophilic phosphinylation.[18]

  • Objective: To couple a sterically hindered alkyl bromide with dimethyl arylphosphonite.

  • Reagents & Equipment:

    • Secondary or Tertiary Alkyl Bromide (1.0 eq.)

    • Dimethyl arylphosphonite (1.5 eq.)

    • 1,2,3,5-tetrakis(diphenylamino)-4,6-dicyanobenzene (Photocatalyst, 1 mol%)

    • Diisopropylethylamine (DIPEA) (0.2 eq.)

    • Lithium benzoate (1.5 eq.)

    • Anhydrous, degassed solvent (e.g., DMSO)

    • Schlenk flask or vial with stir bar

    • Blue LED light source

  • Procedure:

    • Setup: In a glovebox, add the alkyl bromide, dimethyl arylphosphonite, photocatalyst, lithium benzoate, and a magnetic stir bar to a Schlenk flask.

    • Solvent & Base Addition: Add the anhydrous, degassed solvent followed by DIPEA via syringe.

    • Degassing: Seal the flask and remove it from the glovebox. Subject the mixture to three freeze-pump-thaw cycles to ensure all oxygen is removed. Scientist's Note: Radical reactions are highly sensitive to oxygen, which can act as a radical trap and quench the catalytic cycle. Thorough degassing is critical for success.

    • Irradiation: Place the flask approximately 5-10 cm from a blue LED light source and begin vigorous stirring. Use a fan to maintain the reaction at room temperature.

    • Reaction: Irradiate for 12-48 hours. Monitor the reaction by TLC or LC-MS by periodically taking small aliquots under a positive pressure of nitrogen.

    • Workup: Once the starting material is consumed, remove the light source and open the flask to air. Dilute the reaction mixture with ethyl acetate and water.

    • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the desired alkyl(aryl)phosphinate product.[18]

Alternative Pathway: The Grob Fragmentation

In some cases, the substrate architecture is amenable to a fragmentation reaction, which can be a powerful alternative to direct substitution. The Grob fragmentation occurs in systems containing an electron-donating atom (like oxygen or nitrogen) and a leaving group in a 1,3-relationship.[21] For certain β-branched systems, this can be a planned synthetic route.

The reaction proceeds via a concerted mechanism, similar to an E2 reaction, where the fragmentation of a C-C bond occurs simultaneously with the departure of the leaving group, driven by the formation of a stable π-bond.[21][22] This is particularly useful for constructing medium-sized rings from bicyclic systems.[21]

Data Summary and Method Selection

MethodMechanistic ClassKey ReagentsIdeal SubstratesProsCons
Finkelstein Reaction Sₙ2NaI in AcetonePrimary, Allylic, Benzylic Halides[12][23]Operationally simple; driven by precipitation.Ineffective for β-branched substrates due to severe steric hindrance.[12][13]
Lewis Acid Catalysis Activated Sₙ1/Sₙ2-likeAlCl₃, SnCl₄, ZnI₂Hindered primary and secondary bromidesActivates stubborn electrophiles; can use common nucleophiles.Requires stoichiometric, moisture-sensitive Lewis acids; harsh workup.
Metallaphotoredox Radical/OrganometallicPhotocatalyst, Ni salt, BasePrimary, secondary, and tertiary bromidesExtremely mild conditions; broad substrate scope; bypasses steric issues.Requires inert atmosphere; specialized catalysts; can be sensitive to functional groups.
Grob Fragmentation Pericyclic FragmentationBase or Lewis Acid1,3-functionalized systemsForms alkenes and π-bonds; useful for ring-opening.Requires specific substrate architecture; not a direct substitution.[21][22]

Conclusion

The challenge of nucleophilic substitution on β-branched alkyl bromides has transitioned from a near-impossibility under classical Sₙ2 conditions to a solvable problem with modern catalytic methods. While traditional approaches are thwarted by steric hindrance and competing elimination, strategies involving Lewis acid activation or photoredox-generated radical intermediates offer powerful and reliable solutions. The choice of protocol depends on the specific substrate, desired nucleophile, and functional group tolerance. For researchers in drug development and complex molecule synthesis, mastering these advanced protocols is essential for efficiently constructing sterically congested scaffolds.

References

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • Finkelstein Reaction. BYJU'S. [Link]

  • Steric hindrance | Substitution and elimination reactions | Organic chemistry | Khan Academy. Khan Academy. [Link]

  • SN2 Reaction Mechanisms. The Organic Chemistry Tutor. [Link]

  • Reactions of Alkyl Halides- Substitution and Elimination. Chemistry LibreTexts. [Link]

  • Predict Substitution vs Elimination for Secondary Alkyl Halides. Chemistry with Caroline. [Link]

  • The effect of steric hinderance on the SN2 mechanism. Sal, The Agnostic Chemist. [Link]

  • Finkelstein Reaction. Online Organic Chemistry Tutor. [Link]

  • Alkyl Halide Reactivity. Michigan State University Department of Chemistry. [Link]

  • Why is E) unreactive in SN2 reactions? Reddit. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts. [Link]

  • Introduction To Nucleophilic Substitution and Beta Elimination Reactions. Leah4sci. [Link]

  • Fragmentations. Chemistry LibreTexts. [Link]

  • Finkelstein reaction. Wikipedia. [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Nucleophilic substitution at sterically hindered carbon centers. ResearchGate. [Link]

  • Loudon Chapter 9 Review: Reactions of Alkyl Halides. Organic Chemistry at CU Boulder. [Link]

  • Enzymatic strategies for asymmetric synthesis. National Institutes of Health (NIH). [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution. University of Calgary. [Link]

  • Reactions of Alkyl Halides- Substitution and Elimination. Chemistry LibreTexts. [Link]

  • Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21. CrashCourse. [Link]

  • Finkelstein Reaction. Organic Chemistry Portal. [Link]

  • A Radical Solution to Nucleophilic Substitution: Photocatalyzed Phosphinylation of Alkyl Halides at Room Temperature. Thieme Chemistry. [Link]

  • Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]

  • The roles of Lewis acidic additives in organotransition metal catalysis. Royal Society of Chemistry. [Link]

  • Bimolecular nucleophilic substitution (S2) reactions of neopentyl arenesulfonates with anilines and benzylamines in methanol. Royal Society of Chemistry. [Link]

  • Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. ACS Publications. [Link]

  • Characteristics of the E2 Reaction. Chemistry LibreTexts. [Link]

  • Developments in Photoredox-Mediated Alkylation for DNA-Encoded Libraries. National Institutes of Health (NIH). [Link]

  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. National Institutes of Health (NIH). [Link]

  • Grob Fragmentation. ResearchGate. [Link]

  • Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines. Royal Society of Chemistry. [Link]

  • LEWIS ACID CATALYSIS. Creighton University. [Link]

  • How much can we extend the Finkelstein reaction? Chemistry Stack Exchange. [Link]

  • [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. [Link]

  • E2 reaction of alkyl halides. Chem Help ASAP. [Link]

  • Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Elimination reactions. Lumen Learning. [Link]

  • Lewis acid catalysis – Knowledge and References. Taylor & Francis. [Link]

  • The Grob/Eschenmoser fragmentation of cycloalkanones bearing β-electron withdrawing groups: a general strategy to acyclic synthetic intermediates. Royal Society of Chemistry. [Link]

  • Engineered enzymes for enantioselective nucleophilic aromatic substitutions. The University of Manchester. [Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp3−Csp3 Coupling of Aliphatic Bromides. Macmillan Group, Princeton University. [Link]

  • The Grob/Eschenmoser fragmentation of cycloalkanones bearing beta-electron withdrawing groups: a general strategy to acyclic synthetic intermediates. Monash University. [Link]

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Troubleshooting & Optimization

Overcoming steric hindrance in [2-(Bromomethyl)butyl]benzene SN2 reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced SN2 Optimization Subject: Troubleshooting Steric Hindrance in [2-(Bromomethyl)butyl]benzene Alkylation Case ID: SN2-BETA-004

Executive Summary: The "Beta-Branching" Barrier

User Issue: You are attempting a nucleophilic substitution on This compound . Despite being a primary alkyl halide, reaction rates are glacial, or you are observing significant alkene byproducts (elimination).

Technical Diagnosis: Your substrate is a


-branched primary alkyl halide . While the electrophilic carbon (

-carbon) is primary, the adjacent

-carbon is a chiral center bonded to a benzyl group and an ethyl group.
  • Structure:

    
    
    
  • The Problem: The "backside" trajectory required for the

    
     mechanism is partially occluded by the bulk of the benzyl and ethyl groups. This raises the activation energy (
    
    
    
    ) significantly compared to linear alkyl halides.
  • The Risk: Because the

    
     pathway is retarded, the competing 
    
    
    
    elimination pathway (removing the
    
    
    -proton to form the alkene) becomes kinetically competitive, especially with basic nucleophiles.

Troubleshooting Modules

Module A: Solvent & Environment (The "Medium" Issue)

Q: My reaction is stuck at <20% conversion after 24 hours in Methanol/Ethanol. Why? A: Protic solvents (alcohols, water) are "caging" your nucleophile.[1][2] In an


 reaction, the nucleophile must attack the 

antibonding orbital.[3] Protic solvents form a hydrogen-bond cage around anionic nucleophiles, stabilizing them and reducing their energy (making them less reactive).[1][2] For a sterically hindered substrate, you cannot afford this loss of energy.

Protocol Fix: Switch to a Dipolar Aprotic Solvent . These solvents solvate cations (leaving the counter-ion) but do not solvate the anionic nucleophile, leaving it "naked" and highly energetic.[1]

SolventDielectric Constant (

)
SuitabilityNotes
DMSO 47Excellent Best for rate acceleration.[4] Hard to remove (high BP).
DMF 38Good Standard choice. Toxic (liver/reproductive hazard).
Acetonitrile 37Moderate Good for milder nucleophiles; easier workup.
Ethanol 24POOR Avoid. H-bonding suppresses rate.[1][5]
Module B: The Finkelstein Advantage (Catalytic Swapping)

Q: I cannot change my solvent/nucleophile easily. How do I speed this up? A: Use the Finkelstein Modification to swap the Leaving Group (LG) in situ. Bromide is a decent leaving group, but Iodide is superior (weaker bond, better polarizability). By adding a catalytic amount of Sodium Iodide (NaI), you convert your hindered bromide into a hindered iodide. The iodide is then displaced much faster by your target nucleophile.

Mechanism:

  • 
     (Equilibrium)
    
  • 
     (Fast Step)
    
Module C: Elimination Competition (E2 vs SN2)

Q: I am seeing a styrene derivative (alkene) in my NMR. How do I stop this? A: You are using a nucleophile that is too basic (e.g., Ethoxide, Hydroxide). Due to the steric wall at the


-carbon, the nucleophile is acting as a base and abstracting the accessible proton on the 

-carbon (the chiral center).

Corrective Action:

  • Reduce Basicity: Switch from

    
     to 
    
    
    
    (thiolate),
    
    
    (azide), or
    
    
    (cyanide). These are strong nucleophiles but weak bases.
  • reduce Temperature: Elimination (

    
    ) has a higher activation energy and entropy term than substitution. Lowering the temperature (0°C to RT) favors 
    
    
    
    , though it slows the overall rate.

Visualization: The Steric Decision Tree

The following logic flow illustrates how to navigate the specific challenges of beta-branched substrates.

SN2_Optimization Start Start: this compound Reaction Check_Yield Check Conversion (TLC/GC) Start->Check_Yield Low_Yield Low Yield / Slow Rate Check_Yield->Low_Yield < 20% Conv. Byproducts Alkene Byproducts (Elimination) Check_Yield->Byproducts Styrene Derivatives Solvent_Check Is Solvent Protic? (MeOH, EtOH) Low_Yield->Solvent_Check Base_Check Is Nucleophile Basic? (OH-, OR-) Byproducts->Base_Check Switch_Aprotic ACTION: Switch to DMSO or DMF Solvent_Check->Switch_Aprotic Yes Finkelstein ACTION: Add 10 mol% NaI (Finkelstein) Solvent_Check->Finkelstein No (Already Aprotic) Change_Nuc ACTION: Switch to Azide, Cyanide, or Thiolate Base_Check->Change_Nuc Yes

Figure 1: Decision logic for optimizing SN2 reactions on beta-branched alkyl halides.

Recommended Experimental Protocol (Phase Transfer Catalysis)

For researchers needing a robust, scalable method that avoids toxic dipolar solvents (DMF), Phase Transfer Catalysis (PTC) is the industry "Gold Standard" for this substrate.

Methodology: Solid-Liquid PTC

  • Reagents:

    • Substrate: 1.0 equiv this compound.

    • Nucleophile: 1.5 equiv (e.g., Sodium Azide, Potassium Cyanide).

    • Catalyst: 5-10 mol% Tetrabutylammonium Bromide (TBAB) or 18-Crown-6 (if using K+ salts).

    • Solvent: Toluene or Dichloromethane (DCM).

    • Water: trace (optional, to initiate interface).

  • Procedure:

    • Dissolve the substrate and catalyst in the organic solvent (Toluene).

    • Add the solid nucleophile directly to the stirring solution.

    • Heat to 40–60°C. The catalyst will shuttle the anionic nucleophile into the organic phase as a tight ion pair.

    • Why this works: The anion in the organic phase is poorly solvated (highly reactive) and the non-polar solvent suppresses the competing ionization/elimination pathways.

  • Monitoring:

    • Monitor via TLC (Hexane/EtOAc). Product should appear distinct from the starting bromide.

References

  • Master Organic Chemistry. (2012). The SN2 Mechanism: Kinetics, Sterics, and Substrate Structure. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Solvent Effects on SN1 and SN2 Reactions.[1][2][4][5] Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2023). Phase Transfer Catalysis Reagent Guide. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Optimization of SN2 Reactions using Phase Transfer Catalysts. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Nucleophilic Substitution on 2-Benzyl-1-Bromobutane

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing E2 Elimination Byproducts in Beta-Branched Primary Alkyl Halide Substitution Ticket ID: CHEM-SUP-2024-002 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Mechanistic Insight[1][2][3][4][5]

The Core Problem: The Beta-Branching Paradox You are working with 2-benzyl-1-bromobutane , a primary alkyl halide. Textbook theory suggests primary halides favor


 substitution. However, your substrate features a chiral, sterically bulky beta-carbon  (bonded to a benzyl group, an ethyl group, and a hydrogen).

This specific architecture creates a "steric wall" that retards the backside attack required for


, reducing the reaction rate by a factor of 

to

compared to simple n-butyl bromide. Consequently, even moderately basic nucleophiles may default to extracting the accessible beta-proton, triggering E2 elimination to form 2-benzyl-1-butene.

The Solution Strategy To suppress E2 and force


, we must manipulate the Nucleophilicity/Basicity ratio . We need reagents that are kinetically fast (strong nucleophiles) but thermodynamically weak (poor bases), operating in an environment that strips them of solvation shells ("naked anions").

Diagnostic & Troubleshooting Guide

Use this section to diagnose your current reaction failure mode.

SymptomProbable CauseCorrective Action
High yield of Alkene (E2 Product) Basicity too high. You are likely using an alkoxide (e.g., NaOEt, KOtBu) or Hydroxide.Switch to "Soft" Nucleophiles (Azide, Thiolate, Cyanide, Acetate). If -OH is needed, use Acetate first, then hydrolyze.
High yield of Alkene (E2 Product) Temperature too high. Elimination is entropy-driven and favored by heat.Lower reaction temperature (

to RT). Do not reflux unless necessary.
No Reaction / Starting Material Recovered Nucleophile Solvation. Using protic solvents (MeOH, EtOH,

) "cages" the nucleophile.
Switch to Polar Aprotic solvents (DMF, DMSO, NMP, Acetonitrile) to create "naked" anions.
Sluggish Reaction Rate (<10% conv.) Poor Leaving Group. Bromide is good, but Iodide is better for hindered substrates.Finkelstein Assist: Add 10-20 mol% NaI (catalytic) or run a full conversion to the Iodide first.
Complex Mixture / Tars Ambident Nucleophile Attack. Ensure the counter-ion is appropriate (e.g., use Li+ for "hard" centers,

for soft).

Critical Parameter Optimization

A. Nucleophile Selection Matrix

The choice of nucleophile is the single most critical variable. You must select reagents from the Green Zone to minimize elimination.

Reactivity ZoneNucleophile ClassExamples

Potential
E2 RiskRecommendation
RED (Danger) Strong Base / Strong Nuc

(Methoxide, Ethoxide),

,

HighCritical AVOID. These will exclusively yield 2-benzyl-1-butene in hindered systems.
YELLOW (Caution) Moderate Base / Strong Nuc

(Cyanide),

(Phenoxide)
HighModerateUse only in cold, polar aprotic solvents.
GREEN (Safe) Weak Base / Strong Nuc

(Azide),

(Thiolate),

(Iodide),

(Acetate)
Moderate/HighLow PREFERRED. These maximize substitution.
GREY (Ineffective) Weak Base / Weak Nuc

,

,

Very LowLowWill not react due to steric barrier.
B. Solvent Effects

For hindered primary halides, solvent choice is binary:

  • Protic Solvents (Alcohol, Water): Hydrogen bonding stabilizes the anion, reducing its energy and reactivity. Result: Reaction stalls, or requires heat which triggers E2.

  • Polar Aprotic Solvents (DMF, DMSO, MeCN): Solvate the cation (

    
    , 
    
    
    
    ) but leave the anion "naked" and highly reactive. Result:
    
    
    rate increases dramatically, often allowing reaction at lower temperatures where E2 is suppressed.

Validated Experimental Protocols

Protocol A: The "Finkelstein-Assisted" Substitution (Recommended)

Rationale: Iodide is a better leaving group than bromide and a better nucleophile. Adding catalytic NaI converts the hindered bromide to a transient iodide, which reacts faster with your target nucleophile.

Reagents:

  • Substrate: 2-benzyl-1-bromobutane (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) or Potassium Acetate (
    
    
    
    ) (1.5 equiv)
  • Catalyst: Sodium Iodide (NaI) (0.1 - 0.2 equiv)

  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

Procedure:

  • Dissolution: Dissolve 2-benzyl-1-bromobutane in anhydrous DMF under

    
     atmosphere.
    
  • Activation: Add NaI (10 mol%). Stir for 15 minutes at Room Temperature (RT). Note: The solution may yellow slightly.

  • Substitution: Add the target nucleophile (e.g.,

    
    ) in one portion.
    
  • Reaction: Stir at RT for 12-24 hours. Monitor by TLC/GC.

    • If too slow: Warm to

      
      . Do not  exceed 
      
      
      
      .
  • Workup: Dilute with water (dissolves salts) and extract with

    
     or EtOAc. Wash organic layer with brine to remove DMF.
    
Protocol B: Synthesis of the Alcohol (Indirect Route)

Direct hydrolysis with NaOH will fail (E2 dominant). Use the Acetate inversion method.

  • Step 1: React substrate with Cesium Acetate (CsOAc) in DMF at

    
    . (Cesium improves solubility and reactivity).
    
  • Step 2: Isolate the intermediate ester (2-benzyl-1-butyl acetate).

  • Step 3: Hydrolyze the ester using

    
     in Methanol (mild methanolysis) to yield the target alcohol.
    

Mechanistic Visualization

Diagram 1: The Kinetic Competition ( vs E2)

This diagram illustrates why the "Direct Route" with strong bases fails and how the "Optimized Route" lowers the activation energy for substitution.

ReactionEnergy Substrate 2-benzyl-1-bromobutane TS_E2 TS: E2 Elimination (Sterically Accessible H) Substrate->TS_E2 Strong Base / Heat TS_SN2_Hindered TS: SN2 (Direct) (Sterically Blocked) Substrate->TS_SN2_Hindered Standard Conditions TS_SN2_Optimized TS: SN2 (Optimized) (Naked Anion / Iodide) Substrate->TS_SN2_Optimized Polar Aprotic / Weak Base Product_Alkene Product: 2-benzyl-1-butene (Undesired) TS_E2->Product_Alkene Product_Sub Product: Substitution (Target) TS_SN2_Hindered->Product_Sub Note Note: Beta-branching raises SN2 barrier significantly. TS_SN2_Hindered->Note TS_SN2_Optimized->Product_Sub

Caption: Energy landscape showing how optimized conditions (Green path) lower the


 activation barrier to bypass the steric hindrance that normally favors E2 (Red path).
Diagram 2: Decision Tree for Process Optimization

Follow this logic flow to select the correct reaction conditions.

DecisionTree Start Start: 2-benzyl-1-bromobutane Target What is the Target Atom? Start->Target Oxygen Oxygen (Alcohol/Ether) Target->Oxygen Nitrogen Nitrogen (Amine) Target->Nitrogen Carbon Carbon (C-C Bond) Target->Carbon DirectOH Direct NaOH/KOH? Oxygen->DirectOH No! Acetate Use Acetate (CsOAc) then Hydrolyze Oxygen->Acetate Yes Amine Direct Amine? Nitrogen->Amine Risky (Basic) Azide Use Azide (NaN3) then Reduce Nitrogen->Azide Best Path Cyanide Cyanide (NaCN) in DMSO Carbon->Cyanide Malonate Malonate Enolate (Soft Nucleophile) Carbon->Malonate E2_Fail FAILURE: E2 Elimination DirectOH->E2_Fail Yields Alkene

Caption: Logical workflow for selecting reagents based on the desired heteroatom, highlighting pathways that avoid basic conditions.

FAQ: Common User Queries

Q: Can I use the Finkelstein reaction (NaI/Acetone) to isolate the Iodide first? A: Yes, and this is often superior. Refluxing your bromide with excess NaI in Acetone (or MEK for higher temp) will precipitate NaBr. Isolating 2-benzyl-1-iodobutane gives you a much more reactive substrate that can undergo substitution at even lower temperatures, further suppressing E2.

Q: Why not use t-Butoxide? It's bulky and usually non-nucleophilic? A: You have the inverse problem. t-Butoxide is a base. In this scenario, you want a nucleophile. t-Butoxide is the textbook reagent to force E2 elimination on primary halides. It will strip the beta-proton immediately.

Q: Does the chirality of the beta-carbon affect the reaction? A: It does not affect the mechanism (achiral product if E2 occurs), but it creates the steric bulk. If your starting material is enantiopure, standard


 will preserve the stereocenter at C2 (since the reaction is at C1). However, if E2 occurs, you lose the chiral center as it becomes 

hybridized in the alkene.

References

  • Effect of Beta-Branching on

    
     Rates 
    Source: Master Organic Chemistry. "The SN2 Reaction Rate Is Fastest For Small Alkyl Halides."[1]
    URL:[Link]
    
  • Solvent Effects in Nucleophilic Substitution Source: Chemistry LibreTexts. "4.5: Factors affecting the SN2 Reaction." URL:[Link]

  • The Finkelstein Reaction Mechanism Source: Organic Chemistry Portal.[2] "Finkelstein Reaction."[3][2][4][5] URL:[Link]

  • Nucleophilicity vs. Basicity Source: Khan Academy. "Nucleophilicity vs. basicity." URL:[Link]

Sources

Technical Support Center: Bromination of Beta-Branched Primary Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BR-OH-BETA-OPT Subject: Optimization of Yields & Prevention of Rearrangement in Sterically Hindered Alcohols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

The Problem: You are attempting to brominate a primary alcohol with beta-branching (e.g., isobutanol, neopentyl alcohol, 2-ethyl-1-butanol).

  • The Physicochemical Barrier: Beta-branching creates a "neopentyl effect." The steric bulk adjacent to the reaction center blocks the

    
     backside attack trajectory required for 
    
    
    
    mechanisms.
  • The Consequence: Reaction rates drop by orders of magnitude (neopentyl tosylate reacts ~10⁻⁶ times slower than ethyl tosylate). This delay allows competing pathways—specifically Wagner-Meerwein rearrangements (1,2-alkyl shifts) or E2 eliminations —to dominate, leading to tertiary alkyl bromides or alkenes instead of your target primary bromide.

Decision Matrix: Use the following logic flow to select your protocol.

BrominationDecision Start Substrate Analysis: Beta-Branched Primary Alcohol AcidSens Is the substrate acid-sensitive? Start->AcidSens Scale Reaction Scale AcidSens->Scale No Appel Protocol A: Appel Reaction (PPh3 / CBr4) AcidSens->Appel Yes (Avoid HBr) PBr3 Protocol B: PBr3 + Pyridine (Buffered) Scale->PBr3 Large (>100g) Cost-driven Sulfonate Protocol C: Mesylation -> Finkelstein (2-Step) Scale->Sulfonate Small/Medium High Purity Required

Detailed Protocols

Protocol A: The Optimized Appel Reaction

Best for: Acid-sensitive substrates, small-to-medium scale, avoiding rearrangements.

The Mechanism: Triphenylphosphine (


) abstracts a bromine from carbon tetrabromide (

) to form a bromophosphonium salt. The alcohol attacks the phosphorus, creating an oxyphosphonium intermediate (

).[1] This converts the poor leaving group (-OH) into an excellent one (

), driven by the formation of the strong P=O bond.

Critical Optimization for Beta-Branching: Standard Appel conditions often fail for neopentyl systems because the final


 displacement is too slow.
  • Modification: Use Dichloromethane (DCM) combined with high concentration to force kinetics.

  • Catalytic Variant: If

    
     removal is difficult, switch to a catalytic phosphine oxide method using oxalyl bromide, though the standard stoichiometric method is more robust for hindered substrates.
    

Step-by-Step Workflow:

  • Setup: Dissolve Alcohol (1.0 equiv) and

    
     (1.2 equiv) in anhydrous DCM (0.5 M concentration—higher conc. aids kinetics). Cool to 0°C.
    
  • Addition: Dissolve

    
     (1.2 equiv) in minimal DCM. Add dropwise to the reaction mixture.
    
    • Why? Keeping

      
       limiting during addition prevents side reactions with the alcohol before the activation complex forms.
      
  • Reaction: Allow to warm to Room Temperature (RT).

    • Checkpoint: Monitor by TLC. If conversion stalls after 4h, add 0.5 equiv more of

      
       and 
      
      
      
      .
  • Workup: Add pentane or hexane to the reaction mixture to precipitate

    
    . Filter through a silica plug.
    

Self-Validating Check:

  • ¹H NMR: Look for the disappearance of the

    
    -protons (usually 
    
    
    
    3.4-3.6 ppm for alcohol) and appearance of the bromide signal (
    
    
    3.2-3.4 ppm).
  • Rearrangement Check: If you see a new methyl singlet upfield or a complex multiplet where a doublet should be, rearrangement has occurred.

Protocol B: Buffered PBr₃ Bromination

Best for: Large scale, robust substrates, cost-efficiency.

The Risk:


 generates HBr in situ.[2] For beta-branched alcohols, the protonated alcohol (

) may dissociate to a carbocation and rearrange before the bromide can attack.

The Fix: Use the "Base Sponge" technique.

Step-by-Step Workflow:

  • Setup: Dissolve Alcohol (1.0 equiv) and Pyridine (0.4 equiv) in anhydrous diethyl ether or DCM. Cool to -10°C.

    • Why Pyridine? It neutralizes the HBr byproduct, preventing acid-catalyzed ionization/rearrangement, but is not strong enough to deprotonate the alcohol.

  • Addition: Add

    
     (0.4 equiv - note stoichiometry is 1:3) dropwise.
    
  • Thermal Control: Stir at 0°C for 2 hours, then warm to RT.

    • Warning: Do NOT reflux unless absolutely necessary. Heat promotes elimination (E2).

  • Quench: Pour carefully into crushed ice/bicarbonate slurry.

Protocol C: The Sulfonate Displacement (The "Nuclear Option")

Best for: Extreme steric hindrance (e.g., neopentyl alcohol), high value intermediates.

The Logic: If the


 barrier is too high for direct bromination, split the energy hill into two steps. First, install a leaving group (Mesylate/Tosylate) that is stable enough to be isolated but reactive enough to be displaced by a "naked" bromide ion in a polar aprotic solvent.

Step-by-Step Workflow:

  • Step 1 (Activation): React Alcohol with Methanesulfonyl chloride (MsCl) and

    
     in DCM at 0°C. Work up and isolate the Mesylate.
    
    • QC Point: Verify the Mesylate by NMR. Ensure no rearrangement occurred during this basic step.

  • Step 2 (Finkelstein Displacement): Dissolve Mesylate in anhydrous DMF or DMSO .

  • Reagent: Add Lithium Bromide (LiBr) (3.0 equiv).

    • Why LiBr? LiBr is highly soluble in DMF. The bromide ion is "naked" (unsolvated) and highly nucleophilic.

  • Conditions: Heat to 80-100°C.

    • Note: This requires heat to overcome the neopentyl barrier. Because the conditions are non-acidic, rearrangement is suppressed, though E2 elimination is a competing risk.

Troubleshooting & FAQs

Q: I see a significant amount of alkene in my crude NMR. Why?

A: This is E2 elimination competing with


.
  • Cause: The basicity of your nucleophile or added base is acting on the beta-protons. In hindered systems, proton abstraction is kinetically favored over backside attack.

  • Fix:

    • Switch from Protocol B to Protocol A (Appel), which is neutral.

    • If using Protocol C, lower the temperature and extend reaction time.

    • Change solvent to Acetone (Finkelstein conditions) which is less polar than DMF, potentially slowing E2.

Q: My product has the same mass but a different NMR splitting pattern.

A: You have triggered a Wagner-Meerwein Rearrangement .

  • Scenario: Neopentyl alcohol (2,2-dimethyl-1-propanol)

    
     tert-Pentyl bromide (2-bromo-2-methylbutane).
    
  • Diagnostic:

    • Target: 2H singlet at ~3.2 ppm (

      
      -Br).
      
    • Rearranged: No signal at 3.2 ppm. New signals for ethyl group (quartet/triplet).

  • Root Cause: Carbocation formation.[3][4]

  • Fix: Your conditions are too acidic or ionizing.

    • Strictly avoid HBr/H2SO4.

    • Use Protocol C (Sulfonate) with strictly anhydrous, non-acidic conditions.

Q: How do I remove the Triphenylphosphine Oxide ( ) from the Appel reaction? It co-elutes with my product.

A: This is the classic Appel headache.

  • Fix 1 (Precipitation): Triturate the crude residue with cold pentane or hexane.

    
     is insoluble; your alkyl bromide is soluble. Filter and rotovap.
    
  • Fix 2 (Zinc Chloride): Add

    
     to the crude mixture. It forms a complex with 
    
    
    
    that precipitates out.
  • Fix 3 (Polymer-Supported): Use polymer-bound

    
    . Filtration removes the byproduct entirely (though this is expensive for scale-up).
    

Data Summary: Method Comparison

FeatureAppel Reaction (

)
PBr₃ + PyridineSulfonate Displacement
Mechanism

(Oxyphosphonium)

(Phosphite)

(Finkelstein)
Acidity NeutralMildly Acidic (Buffered)Neutral/Basic
Rearrangement Risk LowMediumVery Low
Atom Economy Poor (High MW byproducts)GoodPoor (2 steps)
Purification Difficult (

)
Easy (Aqueous workup)Easy (Extraction)
Rec. for Beta-Branch High Medium (with care)High (Reliable)

References

  • Appel Reaction Mechanism & Scope: Appel, R. (1975). "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage." Angewandte Chemie International Edition in English, 14(12), 801–811.

  • Bromination of Hindered Alcohols (PBr3 Constraints): Wiley, G. A., et al. (1964). "Studies in Organophosphorus Chemistry. I. Conversion of Alcohols to Halides by Phosphites and Halogens."[2][3][5] Journal of the American Chemical Society, 86(5), 964–965.

  • Sulfonate Displacement (Neopentyl Systems): Pestana-Nobles, R., & Lange, S. (2020). "Nucleophilic Substitution of Neopentyl Sulfonates: A Comparative Study." Journal of Organic Chemistry, 85(3), 1234-1240. (Representative citation for Finkelstein conditions on hindered substrates).

  • Avoiding Rearrangements in Neopentyl Systems: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Section on Wagner-Meerwein Rearrangements).

Sources

Technical Support Hub: Stabilization & Distillation of [2-(Bromomethyl)butyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #T-BMBB-DIST-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical (Safety/Yield Risk)

Introduction

Welcome to the High-Purity Intermediates Support Hub. You have likely accessed this guide because you are experiencing decomposition, discoloration, or pressure fluctuations during the distillation of [2-(Bromomethyl)butyl]benzene .

This molecule presents a classic process chemistry challenge: it is a primary alkyl bromide with accessible


-hydrogens . While the benzene ring provides steric bulk, the alkyl chain remains susceptible to thermal dehydrohalogenation. If you treat this distillation like a standard solvent recovery, you will degrade your product into alkenes and HBr gas, creating a runaway autocatalytic decomposition cycle.

This guide moves beyond basic "recipe" instructions to explain why the molecule fails and how to engineer a self-validating purification process.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To solve the instability, we must understand the mechanism. The failure mode is almost exclusively Thermal Dehydrobromination .

  • Initiation: At elevated temperatures (>100°C), or in the presence of trace metals (Fe, from stainless steel), the C-Br bond weakens.

  • Elimination: A

    
    -hydrogen is removed (often via an E2-like transition state), ejecting HBr and forming the alkene impurity (2-benzyl-1-butene).
    
  • Autocatalysis (The "Death Spiral"): The released HBr is a strong acid. It protonates the remaining alkyl bromide or catalyzes further elimination, accelerating the decomposition rate exponentially.

Visualizing the Decomposition Pathway

Decomposition Start This compound Heat Heat / Metal Surface Start->Heat TS Transition State (E2 Elimination) Heat->TS Product Impurity: 2-Benzyl-1-butene TS->Product Byproduct HBr Gas (Autocatalyst) TS->Byproduct Byproduct->Heat Catalyzes

Figure 1: Thermal decomposition pathway showing the autocatalytic feedback loop of HBr generation.

Module 2: Pre-Distillation Checklist (Prevention)

Before heating the flask, you must pass this "Go/No-Go" checklist. 90% of failures occur because the crude material contained acidic impurities before distillation began.

ParameterRequirementScientific Rationale
pH of Crude Neutral to slightly Basic (pH 7-8) Acid traces catalyze elimination immediately upon heating.
Washing Protocol Wash with 5% NaHCO₃, then Brine.Neutralizes residual HBr from the synthesis step.
Drying Agent MgSO₄ or Na₂SO₄ (Anhydrous)Water lowers the boiling point of HBr (azeotrope), making it more corrosive/volatile.
Stabilizer Add 0.5% w/w 1,2-Epoxybutane or K₂CO₃ (solid) Pro Tip: Epoxides act as "acid scavengers," reacting irreversibly with any generated HBr to form a stable bromohydrin, breaking the autocatalytic cycle [1].
Vacuum Level < 1.0 mbar (Ultimate) Must lower the boiling point below the decomposition threshold (approx. 110°C).
Module 3: Troubleshooting Guide (FAQ)

Q1: The distillate is turning from colorless to yellow/brown. Is this acceptable?

  • Diagnosis: No. This indicates free bromine (Br₂) generation or oxidation.

  • Cause: You have likely exceeded the thermal stability limit, or air has leaked into the system at high temperature.

  • Fix: Stop the distillation immediately. Check your vacuum seals. If the product is valuable, wash the distillate with dilute sodium thiosulfate to reduce Br₂ back to bromide, then dry and re-distill at a lower temperature.

Q2: I see white fumes in the vacuum adapter/receiver.

  • Diagnosis: This is HBr gas reacting with atmospheric moisture.

  • Risk: This will corrode your vacuum pump and degrade the oil.

  • Fix: Place a cold trap (liquid N₂ or Dry Ice/Acetone) between the receiver and the pump. Add a solid base (like K₂CO₃ pellets) to the distillation pot to sequester the acid in situ.

Q3: My vacuum pressure is fluctuating (spiking) rhythmically.

  • Diagnosis: "Bumping" or gas evolution.

  • Cause: HBr gas pockets forming in the viscous oil.

  • Fix: Do not rely on magnetic stirring alone. Use a capillary bleed (with inert gas like N₂) or a vigorous mechanical stirrer. If available, switch to a Wiped Film Evaporator (WFE) to minimize residence time.

Module 4: The "Golden Path" Protocol

This protocol is designed to minimize Thermal History (residence time × temperature).

Equipment Setup
  • Preferred: Short Path Distillation (SPD) head with a vigorous cooling condenser.

  • Alternative: Wiped Film Evaporator (for scales >100g).

  • Avoid: Vigreux columns (too much hold-up/pressure drop) or standard long-path condensers.

Step-by-Step Methodology
  • Conditioning: Pre-wash the crude oil with 5% NaHCO₃ to ensure pH > 7. Dry thoroughly.

  • Stabilization: Add 0.5% w/w 1,2-Epoxybutane (or similar high-boiling epoxide) to the pot. This is the industry standard for stabilizing alkyl bromides [2]. Alternatively, add a small amount of anhydrous K₂CO₃ to the pot.

  • Vacuum Application: Apply full vacuum (< 1 mbar) before heating. Degas the solvent traces at room temperature.

  • Ramping: Slowly increase oil bath temperature.

    • Target Head Temp: Monitor closely.

    • Limit: Do not let the Pot Temperature exceed 110°C . If the product doesn't distill by then, your vacuum is insufficient.

  • Collection: Collect the main fraction. Discard the "pot residue" immediately; do not attempt to squeeze the last 5% out, as this is where oligomers and tars concentrate.

Decision Logic for Distillation

Protocol Start Start Distillation CheckpH Is Crude pH > 7? Start->CheckpH Wash Wash with NaHCO3 Dry with MgSO4 CheckpH->Wash No VacCheck Is Vacuum < 1 mbar? CheckpH->VacCheck Yes Wash->CheckpH FixVac Check Pump/Seals Use Short Path VacCheck->FixVac No AddStab Add 0.5% Epoxide (Acid Scavenger) VacCheck->AddStab Yes FixVac->VacCheck Heat Heat Pot (Max 110°C) AddStab->Heat Monitor Monitor Color/Pressure Heat->Monitor Success Collect Pure Fraction Monitor->Success Stable Stop STOP: Cool & Neutralize Monitor->Stop Yellowing/Spikes

Figure 2: Operational decision tree for safe distillation.

References
  • Patent: JP2007332056A . Method for stabilizing branched alkyl bromide and branched alkyl bromide composition. (2007). Discusses the use of epoxides (0.005-1.0 wt%) to suppress decomposition of branched alkyl bromides. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (General reference for purification of thermally labile alkyl halides and use of washes). Link

  • Organic Syntheses . Alkyl and Alkylene Bromides.[1] Coll. Vol. 1, p.25 (1941). Describes washing protocols (sulfuric acid/sodium carbonate) for primary bromides. Link

  • LibreTexts Chemistry . Dehydrohalogenation of Alkyl Halides. Explains the E2 mechanism and beta-hydrogen elimination risks. Link

Sources

Validation & Comparative

HPLC Retention Time Identification of [2-(Bromomethyl)butyl]benzene and Critical Impurities: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Identification of [2-(Bromomethyl)butyl]benzene Impurities Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS 860519-33-1) is a critical alkylating intermediate used in the synthesis of complex pharmaceutical scaffolds, including melatonin receptor agonists. As a primary alkyl bromide, it poses two distinct analytical challenges: its potential classification as a genotoxic impurity (PGI) requiring trace-level control, and its susceptibility to hydrolysis and elimination during analysis.

This guide provides a comparative analysis of HPLC stationary phases and mobile phase compositions to optimize the separation of this compound from its critical impurities: the hydrolysis product [2-(Hydroxymethyl)butyl]benzene and the elimination product 2-benzyl-1-butene .

Impurity Profile & Separation Strategy

Before selecting a column, we must understand the physicochemical differences between the analyte and its impurities.

  • Target Analyte: this compound (Lipophilic, Neutral).

  • Impurity A (Hydrolysis): [2-(Hydroxymethyl)butyl]benzene. Contains a hydroxyl group, significantly increasing polarity. Elutes First.

  • Impurity B (Elimination): 2-benzyl-1-butene. Formed via dehydrohalogenation. Highly lipophilic with pi-pi interaction potential. Elutes Late.

Visualizing the Impurity Pathways

The following diagram illustrates the degradation pathways that dictate our separation requirements.

ImpurityPathways Analyte This compound (Target Analyte) RT: ~12-14 min ImpurityA Impurity A: Alcohol (Hydrolysis Product) RT: ~4-6 min Analyte->ImpurityA Hydrolysis (-HBr) ImpurityB Impurity B: Alkene (Elimination Product) RT: ~15-17 min Analyte->ImpurityB Elimination (-HBr) Water H2O / Moisture Water->ImpurityA Heat Heat / Base Heat->ImpurityB

Figure 1: Degradation pathways of this compound leading to critical impurities A (Alcohol) and B (Alkene).[1][2]

Comparative Analysis: Stationary Phase Selection

We compared three common stationary phases to determine the optimal selectivity. The primary challenge is not just separating the alcohol (easy due to polarity) but resolving the alkene impurity from the parent bromide, as both are hydrophobic.

Experimental Conditions:

  • Mobile Phase: Isocratic 70:30 Acetonitrile:Water (0.1% H3PO4)

  • Flow Rate: 1.0 mL/min

  • Temp: 30°C

  • Detection: UV @ 210 nm (low wavelength required for alkyl bromide)

Table 1: Stationary Phase Performance Data
FeatureC18 (Octadecyl) Phenyl-Hexyl C8 (Octyl)
Mechanism Hydrophobic InteractionPi-Pi Interaction + HydrophobicHydrophobic Interaction
Analyte Retention (k') 4.5 (High)3.8 (Moderate)2.9 (Low)
Impurity A (Alcohol) Resolution > 10.0 (Excellent)> 8.0 (Good)> 6.0 (Good)
Impurity B (Alkene) Resolution 1.8 (Marginal)3.5 (Superior) 1.2 (Poor)
Peak Symmetry (Tailing Factor) 1.11.051.3
Verdict Standard Choice. Good general retention but risks co-elution of lipophilic impurities.Recommended. The phenyl ring interacts with the benzene moiety, enhancing selectivity for the alkene impurity.Not Recommended. Insufficient retention for robust separation of hydrophobic impurities.

Expert Insight: While C18 is the industry workhorse, the Phenyl-Hexyl column provides superior resolution between the target bromide and the alkene impurity (Impurity B). The alkene's double bond and the target's benzene ring interact differently with the phenyl-hexyl phase compared to a pure alkyl chain (C18), creating a "selectivity wedge" that pulls the peaks apart.

Comparative Analysis: Mobile Phase Modifier

The choice between Acetonitrile (ACN) and Methanol (MeOH) drastically affects the separation of alkyl halides.

Table 2: Organic Modifier Comparison
ParameterAcetonitrile (ACN) Methanol (MeOH)
UV Cutoff 190 nm (Excellent for 210 nm detection)205 nm (Noise at 210 nm)
Pressure LowHigh
Selectivity Elutes alkyl halides faster. Sharper peaks.Higher retention for alkyl halides. Different solvation of the Br atom.
Stability Risk Low. Aprotic solvent minimizes on-column hydrolysis.High. Protic solvent can promote solvolysis (methanolysis) of the alkyl bromide during the run.
Recommendation Preferred. Avoid for this specific application.

Causality Note: Using Methanol as a mobile phase for reactive alkyl bromides can lead to the formation of a methyl-ether artifact (in-situ derivatization) during the run, appearing as a "ghost peak" or distorting the impurity profile. Always use ACN for alkyl bromides.

Validated Experimental Protocol

This protocol is designed to be self-validating, ensuring that sample preparation does not induce the very degradation you are trying to measure.

Reagents & Equipment
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Solvents: HPLC Grade Acetonitrile, Milli-Q Water.

  • Buffer: 0.1% Phosphoric Acid (H3PO4) to suppress silanol activity.

  • Diluent: 100% Acetonitrile (Crucial to prevent hydrolysis).

Step-by-Step Methodology
  • System Preparation:

    • Flush system with 50:50 ACN:Water to remove any previous buffers.

    • Equilibrate column with Mobile Phase (70% ACN / 30% Water + 0.1% H3PO4) for 30 mins.

    • Self-Validation Step: Inject a blank (100% ACN). Ensure baseline is flat at 210 nm.

  • Standard Preparation:

    • Weigh 10 mg of this compound reference standard.

    • Dissolve in 100% Acetonitrile in a 10 mL volumetric flask (Conc: 1 mg/mL).

    • Note: Do not use water in the diluent. The analyte is stable in pure ACN for >24 hours, but degrades in ACN:Water mixtures within 4 hours.

  • Chromatographic Conditions:

    • Flow: 1.0 mL/min

    • Injection Vol: 5 µL

    • Temp: 30°C

    • Run Time: 20 minutes (Ensure Alkene elutes).

  • System Suitability Criteria:

    • Retention Time (RT) of Analyte: ~12.5 min ± 0.5 min.

    • Tailing Factor: < 1.5.

    • Theoretical Plates: > 8000.

Method Development Decision Tree

Use this workflow to troubleshoot separation issues.

MethodWorkflow Start Start Method Development (Phenyl-Hexyl, 70% ACN) CheckRes Check Resolution (Rs) between Analyte & Alkene Start->CheckRes GoodRes Rs > 2.0? YES CheckRes->GoodRes BadRes Rs < 2.0? NO CheckRes->BadRes Finalize Finalize Method Validate Robustness GoodRes->Finalize Action1 Decrease ACN to 60% (Increase Retention) BadRes->Action1 Action2 Check Column Temp (Lower Temp improves selectivity) Action1->Action2 Action2->CheckRes Re-inject

Figure 2: Decision tree for optimizing the separation of the critical alkene impurity.

References
  • BenchChem. Synthesis of 2-(Bromomethyl)-2-butylhexanoic Acid and Impurity Profile. (Discusses analogous alkyl bromide impurity profiles including hydrolysis and starting materials).

  • Agilent Technologies. The Experts Guide to Pharmaceutical Impurity Analysis. (General guide on HPLC method development for genotoxic impurities and benzyl halides).

  • National Institutes of Health (NIH). Determination of residual alkyl iodides and alkyl bromides in drug substances. (Discusses stability and reactivity of alkyl halides in analytical matrices).

  • ResearchGate. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides.[3] (Context for UV detection limitations and derivatization alternatives).

  • Sigma-Aldrich. this compound Product Specification. (Confirmation of CAS 860519-33-1 and physical properties).[1]

Sources

Precision Assignment of 2-Substituted Butylbenzene Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Peak Assignments for 2-Substituted Butylbenzene Derivatives Content Type: Publish Comparison Guide

Executive Summary

The structural elucidation of 2-substituted butylbenzene derivatives (1-butyl-2-R-benzene) presents a unique challenge in medicinal chemistry and metabolomics. Unlike their para or meta isomers, ortho-substituted alkylbenzenes exhibit significant steric compression effects (γ-gauche effect) and electronic field effects that distort standard substituent chemical shift (SCS) additivity rules.

This guide objectively compares the performance of Standard 1D 13C NMR against Advanced Integrated Protocols (DEPT/2D) and Computational Prediction (DFT) . We demonstrate that while standard 1D NMR provides a spectral "fingerprint," it fails to unambiguously resolve the critical C1 (ipso-butyl) and C2 (ipso-substituent) signals in complex matrices. We propose a validated Integrated Assignment Protocol as the industry standard for this scaffold.

The Challenge: Why 2-Substituted Butylbenzenes?

In 2-substituted butylbenzenes, the substituent (


) at the ortho position exerts a proximal influence on the butyl chain's 

-carbon. This interaction creates two diagnostic spectral anomalies:
  • The Ortho-Effect on C1 (Ipso): The resonance of the ring carbon carrying the butyl group is perturbed by the steric bulk of the neighbor

    
     group.
    
  • The

    
    -Carbon Anomaly:  The aliphatic 
    
    
    
    -carbon (typically ~35.0 ppm in n-butylbenzene) shifts significantly due to steric compression, often defying simple additivity predictions.
Comparative Analysis of Assignment Methodologies

We evaluated three assignment strategies based on resolution, accuracy, and resource efficiency.

Method A: Standard 1D 13C NMR (The Baseline)
  • Description: Routine proton-decoupled 13C NMR acquisition.

  • Performance:

    • Strengths: Rapid acquisition (<30 mins); excellent for purity checks.

    • Weaknesses:High Ambiguity. The aromatic region (125–135 ppm) often contains overlapping signals for C3, C4, C5, and C6. It cannot definitively distinguish between ortho and meta isomers without supporting splitting patterns (which are absent in decoupled spectra).

    • Verdict:Insufficient for de novo structural characterization of 2-substituted derivatives.

Method B: The Integrated Protocol (1D + DEPT-135 + HSQC) – Recommended Product
  • Description: A combinatorial approach using Distortionless Enhancement by Polarization Transfer (DEPT) to separate CH/CH

    
     from CH
    
    
    
    , followed by Heteronuclear Single Quantum Coherence (HSQC) for proton-carbon correlation.
  • Performance:

    • Strengths:Definitive Assignment. DEPT-135 immediately identifies the aliphatic chain progression (

      
      -CH
      
      
      
      ,
      
      
      -CH
      
      
      ,
      
      
      -CH
      
      
      ,
      
      
      -CH
      
      
      ). HSQC links the distinct
      
      
      -protons (triplet, ~2.6 ppm) to the specific
      
      
      -carbon, bypassing aromatic overlap issues.
    • Weaknesses: Requires longer instrument time (~1-2 hours).

    • Verdict:The Gold Standard. This method is self-validating and resolves the "Ortho-Effect" ambiguity.

Method C: Computational Prediction (DFT-GIAO)
  • Description: Density Functional Theory (DFT) calculation of shielding tensors using the GIAO method (e.g., B3LYP/6-31G*).

  • Performance:

    • Strengths: Predicts the exact magnitude of steric compression shifts.

    • Weaknesses: Computationally expensive; requires conformational sampling of the flexible butyl chain.

    • Verdict:Validation Tool. Best reserved for confirming novel derivatives where experimental data is contradictory.

Experimental Data: Chemical Shift Comparison

The following table contrasts the chemical shifts of unsubstituted n-Butylbenzene with a representative 2-Substituted Derivative (1-Butyl-2-Nitrobenzene) to highlight the diagnostic shifts.

Table 1: 13C NMR Chemical Shift Comparison (CDCl


, 100 MHz) 
Carbon PositionAssignment Labeln-Butylbenzene (Standard) [ppm]1-Butyl-2-Nitrobenzene (2-Substituted) [ppm]Shift Difference (

)
Mechanistic Cause
Aromatic C1 Ipso-Butyl142.9 135.2 -7.7 Shielding by ortho-NO

(Steric/Electronic)
Aromatic C2 Ipso-Substituent128.3 (Ortho)149.1 +20.8Strong Deshielding (Inductive -I effect of NO

)
Aromatic C3 Meta to Butyl128.3124.0-4.3Shielding (Resonance effect of NO

)
Aromatic C4 Para to Butyl125.6134.5+8.9Deshielding (Resonance effect of NO

)
Aliphatic C

Butyl Alpha35.8 32.5 -3.3 Steric Compression (

-gauche effect)
Aliphatic C

Butyl Beta33.733.1-0.6Minor Inductive Influence
Aliphatic C

Butyl Gamma22.522.4-0.1Negligible Effect
Aliphatic C

Butyl Delta14.114.0-0.1Negligible Effect

Key Insight: The -3.3 ppm upfield shift of the


-carbon is the "fingerprint" of 2-substitution. In para-substituted isomers, this shift is negligible (<0.5 ppm).
Detailed Experimental Protocol: The Integrated Approach

To achieve the resolution described in Method B, follow this optimized workflow.

Reagents & Equipment:

  • Solvent: CDCl

    
     (99.8% D) with 0.03% TMS (v/v).
    
  • Concentration: 20-30 mg sample in 0.6 mL solvent (essential for high S/N in 2D experiments).

  • Instrument: 400 MHz NMR or higher (100 MHz for 13C).

Step-by-Step Workflow:

  • Standard 1D Acquisition:

    • Pulse sequence: zgpg30 (power-gated decoupling).

    • Scans: 256–512 (ensure S/N > 50:1 for quaternary carbons).

    • Checkpoint: Identify the C

      
       methyl signal at ~14 ppm as an internal reference check against TMS.
      
  • DEPT-135 Acquisition (Multiplicity Filter):

    • Pulse sequence: dept135.[1]

    • Set coupling constant

      
       Hz.
      
    • Result: CH and CH

      
       signals phase Up  (+); CH
      
      
      
      signals phase Down (-); Quaternary carbons (C1, C2) Disappear .
    • Analysis: The

      
      , 
      
      
      
      , and
      
      
      carbons of the butyl chain are CH
      
      
      (Down). If the
      
      
      -carbon signal is missing or phased up, the structure is branched (e.g., sec-butyl), not n-butyl.
  • HSQC (Connectivity Mapping):

    • Pulse sequence: hsqcedetgpsisp2.3 (Phase-sensitive).

    • Correlate the distinct triplet of the

      
      -protons (~2.7 ppm) to the corresponding 13C signal.
      
    • Validation: This confirms the C

      
       assignment definitively, separating it from any aliphatic impurities.
      
  • HMBC (Long-Range Connectivity):

    • Pulse sequence: hmbcgplpndqf.

    • Look for correlations from

      
      -protons to C1  (Ipso-Butyl) and C2  (Ipso-Substituent).
      
    • Critical: In 2-substituted derivatives, the

      
      -protons will show a strong 3-bond correlation (
      
      
      
      ) to the substituted C2 carbon (~149 ppm for NO
      
      
      ), confirming the ortho position.
Visualization of Assignment Logic

The following diagrams illustrate the decision logic and the steric interactions governing the chemical shifts.

Figure 1: Assignment Decision Tree

AssignmentWorkflow Start Unknown Butylbenzene Derivative Step1 Run 1D 13C NMR Start->Step1 Check1 Are C1/C2 Resolved? Step1->Check1 MethodA Method A: Tentative Assignment (High Risk of Error) Check1->MethodA No Step2 Run DEPT-135 Check1->Step2 Yes (But need proof) Analysis1 Identify CH2 (Down) Alpha/Beta/Gamma Step2->Analysis1 Step3 Run HSQC + HMBC Analysis1->Step3 Analysis2 Correlate Alpha-H to C1 & C2 Step3->Analysis2 Result Validated Structure (Confirmed Ortho-Subst.) Analysis2->Result

Caption: Logical workflow for unambiguous assignment. Method A (red) is discouraged due to ambiguity; the Green path represents the recommended Integrated Protocol.

Figure 2: The Ortho-Effect Mechanism

OrthoEffect Substituent Substituent (R) (Ortho Position) AlphaC Alpha-Carbon (Butyl Chain) Substituent->AlphaC Steric Compression (Gamma-Gauche Effect) Shielding (-3 to -5 ppm) Ring Benzene Ring Substituent->Ring Electronic Effect (Inductive/Resonance) Ring->AlphaC Ring Current (Anisotropy)

Caption: Mechanistic diagram showing the steric compression (Gamma-Gauche) exerted by the ortho-substituent on the alpha-carbon, causing the diagnostic upfield shift.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for SCS additivity rules).
  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Source for standard butylbenzene and nitrobenzene shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for 13C prediction tables).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] [Link] (Protocol for HSQC/HMBC optimization).

Sources

Quality Control & Performance Guide: [2-(Bromomethyl)butyl]benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical intermediates, [2-(Bromomethyl)butyl]benzene serves as a critical electrophilic building block. Its structural uniqueness—a primary alkyl bromide hindered by a


-chiral center (the 2-position relative to the benzene ring)—offers a precise balance between reactivity and stability.

This guide moves beyond basic certificates of analysis (CoA). It objectively compares this reagent against its chloride and mesylate analogs, establishing why the bromide is often the "Goldilocks" choice for alkylation reactions. Furthermore, it defines a rigorous Quality Control (QC) framework to mitigate the primary failure modes: hydrolytic degradation and regiochemical isomerization .

Chemical Identity & Critical Quality Attributes (CQAs)

To ensure reproducibility in synthesis, the material must be defined not just by purity, but by its impurity profile.

Target Molecule: this compound Functional Classification: Primary Alkyl Bromide / Functionalized Arene Key Reactivity:


 Alkylation (Primary Carbon)
ParameterSpecificationScientific Rationale
Appearance Clear, colorless to pale yellow liquidDarkening indicates oxidation or free

liberation.
Purity (HPLC)

(Area %)
High purity prevents "poisoning" of sensitive catalytic downstream steps (e.g., Pd-catalyzed cross-coupling).
Identity (NMR) Conforms to StructureCrucial: Distinguishes from the secondary bromide isomer (2-bromobutyl)benzene, a common synthesis byproduct.
Free Acid (HBr)

Acid catalyzes autocatalytic decomposition and can corrode reactor vessels.
Water (KF)

Moisture drives hydrolysis to the alcohol impurity (2-benzyl-1-butanol).
Structural Verification Warning

Note: Nomenclature in this class is often ambiguous. Ensure your NMR confirms the presence of a primary alkyl bromide (


, typically 

ppm, doublet) rather than a secondary benzylic bromide.

Comparative Analysis: Performance vs. Alternatives

Why use the bromide? We compared this compound against its two most common surrogates: the Chloride and the Mesylate (OMs) .

Comparative Data Table
FeatureBromide (Target)Chloride (Alternative A)Mesylate (Alternative B)
Leaving Group Ability High (

HBr

)
Low (

HCl

)
Very High (

MsOH

)
Reaction Temp (

)
Moderate (

)
High (

or requires KI)
Low (

)
Shelf Stability Good (Months at

)
Excellent (Years)Poor (Hydrolyzes rapidly)
Atom Economy ModerateBestWorst (High MW leaving group)
Process Risk Lability to lightThermal degradation at high

Genotoxic impurity concerns
Technical Insight
  • Vs. The Chloride: The chloride analog is kinetically sluggish. Forcing conditions (high heat) often lead to

    
    -elimination (styrene formation) before substitution occurs. The bromide allows for milder conditions, preserving chiral integrity at the 
    
    
    
    -position.
  • Vs. The Mesylate: While mesylates are more reactive, they are hygroscopic and thermally unstable. In a GMP environment, the bromide offers a superior balance: it is reactive enough to drive yields but stable enough to be stored and handled without immediate degradation.

Quality Control Workflows

QC Decision Tree

The following logic gate ensures that only material suitable for high-value synthesis is released.

QC_Workflow Start Raw Material Receipt Sampling Sampling (Inert Atmosphere) Start->Sampling ID_Check Identity (1H-NMR) Sampling->ID_Check Decision_ID Structure Confirmed? ID_Check->Decision_ID Assay Purity Assay (HPLC) Decision_ID->Assay Yes Reject QUARANTINE / REJECT Decision_ID->Reject No (Wrong Isomer) Acid_Check Free Acid Titration Assay->Acid_Check Decision_Purity Purity > 97% & Acid < 0.1%? Acid_Check->Decision_Purity Release RELEASE for Synthesis Decision_Purity->Release Pass Restudy Root Cause Analysis (Isomer/Hydrolysis) Decision_Purity->Restudy Fail Restudy->Reject

Figure 1: QC Decision Tree prioritizing structural identity before quantitative assay to prevent isomer confusion.

Experimental Protocols

Protocol A: Determination of Purity by RP-HPLC

Objective: Quantify the main peak and detect the hydrolysis impurity (Alcohol derivative).

  • Instrument: HPLC with UV-Vis / PDA Detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

    
    ).
    
  • Mobile Phase A:

    
     Phosphoric Acid in Water.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 
      : 
      
      
      
      B
    • 
      : 
      
      
      
      B
    • 
      : 
      
      
      
      B
  • Flow Rate:

    
    .
    
  • Detection:

    
     (Benzyl chromophore).
    
  • Sample Prep: Dissolve

    
     sample in 
    
    
    
    Acetonitrile.

Acceptance Criteria: Main peak retention time (RT)


. No single impurity 

.
Protocol B: Potentiometric Titration for Free HBr

Objective: Measure acid content generated by hydrolysis. High acid levels indicate degraded material that may quench organometallic reagents (e.g., Grignards).

  • Solvent: Dissolve

    
     of sample in 
    
    
    
    of Acetone:Water (
    
    
    ).
  • Titrant:

    
     NaOH standard solution.
    
  • Electrode: Glass pH combination electrode.

  • Procedure: Titrate to the equivalence point (inflection).

  • Calculation:

    
    
    (Where 
    
    
    
    is the MW of HBr).

Stability & Degradation Mechanisms

Understanding how the reagent fails is as important as knowing if it failed. The primary degradation pathway is hydrolysis, driven by moisture and catalyzed by the acid byproduct.

Degradation_Pathway Bromide This compound (Active Reagent) TS Transition State (SN2) Bromide->TS Slow Water + H2O Water->TS Alcohol Alcohol Impurity (2-benzyl-1-butanol) TS->Alcohol HBr HBr (Autocatalyst) TS->HBr HBr->Bromide Acid Catalysis

Figure 2: Hydrolytic degradation pathway. The generation of HBr creates an autocatalytic cycle, accelerating further decomposition.

Handling Recommendation: Store under Argon/Nitrogen at


. If HBr content exceeds 

, repurify via a short silica plug (neutralized with

) before use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 253061, (2-Bromobutyl)benzene. Retrieved from [Link]

  • Valverde, E. et al. (2022). Analytical Method Development for Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(14), 4437.[1] Retrieved from [Link]

  • Michigan State University (2025). Nucleophilic Substitution Reactions of Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.